Apratoxin A

Sec61 inhibitor protein translocation ER stress

Apratoxin A is the definitive non-substrate-selective Sec61 translocation inhibitor. Unlike cotransin, it blocks all Sec61 clients with uniform potency, essential for unbiased functional genomic screens and ER stress studies. Its unique NCI-60 cytotoxicity fingerprint (HT-29, RPMI-8226, LOX IMVI) enables cell-type-specific vulnerability profiling. As the most potent apratoxin—60- to 170-fold more active than Apratoxin D—it is the mandatory reference for SAR programs. Substitution with other Sec61 inhibitors or analogs is unsupported without experimental validation.

Molecular Formula C45H69N5O9S
Molecular Weight 840.1 g/mol
CAS No. 350791-64-9
Cat. No. B1667564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApratoxin A
CAS350791-64-9
SynonymsApratoxin A; 
Molecular FormulaC45H69N5O9S
Molecular Weight840.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C
InChIInChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1
InChIKeyYGTAWXSDIPGVIB-QRWYZSQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apratoxin A (CAS 350791-64-9) Procurement Guide: Potency, Target Engagement, and Structural Differentiation


Apratoxin A (CAS 350791-64-9) is a marine cyanobacterial cyclodepsipeptide of mixed peptide-polyketide origin, featuring a 25-membered macrocyclic core with a thiazoline ring, unusual methylation patterns, and a dihydroxylated fatty acid moiety (Dtena) [1]. It acts as a direct, non-substrate-selective inhibitor of the Sec61 protein translocation channel, preventing cotranslational import of secretory and membrane proteins into the endoplasmic reticulum [2]. Unlike broader-spectrum cytotoxic natural products, Apratoxin A exhibits a unique differential cytotoxicity profile across the NCI-60 cancer cell line panel [3].

Why Apratoxin A Cannot Be Substituted by Common Sec61 Inhibitors or Structural Analogs


Generic substitution of Apratoxin A with other Sec61 inhibitors (e.g., cotransin, mycolactone) or closely related apratoxin analogs (e.g., Apratoxin D, Apratoxin M16) is not supported by experimental evidence. Despite sharing a common molecular target (Sec61α), Apratoxin A binds to a distinct, non-identical site within the Sec61 lateral gate, resulting in a fundamentally different inhibitory profile: it blocks translocation of all Sec61 clients with similar potency, unlike the substrate-selective mechanism of cotransin [1]. Structural modifications within the apratoxin class—such as methylation at C(37) and C(40), the presence of the thiazoline ring versus oxazoline, and stereochemical configuration—dramatically alter cytotoxic potency, with some analogs displaying complete inactivity [2]. These non-interchangeable binding modes and structure-activity relationships preclude substitution without experimental validation of biological equivalence.

Quantitative Differentiation of Apratoxin A: Head-to-Head and Cross-Study Comparisons


Apratoxin A vs. Cotransin: Divergent Sec61 Binding Modes and Substrate Selectivity

Apratoxin A binds to the Sec61α lateral gate in a manner distinct from the substrate-selective inhibitor cotransin, as demonstrated by competitive photo-crosslinking and mutagenesis studies [1]. While cotransin selectively inhibits translocation of a subset of Sec61 clients, Apratoxin A blocks ER translocation of all tested Sec61 clients with similar potency, indicating a non-substrate-selective inhibitory mechanism [1]. Cryo-EM structures of human Sec61 inhibited by a panel of small molecules reveal that Apratoxin A occupies a lipid-exposed pocket formed by the partially open lateral gate and plug domain, a binding site shared with other Sec61 inhibitors but engaged through unique molecular interactions [2].

Sec61 inhibitor protein translocation ER stress mechanism of action

Apratoxin A vs. Apratoxin D: Superior In Vitro Potency Across Cancer Cell Lines

Apratoxin A demonstrates consistently higher cytotoxic potency than the closely related natural analog Apratoxin D across multiple human cancer cell lines [1]. In head-to-head comparisons, Apratoxin A exhibits IC50 values of 0.52 nM (KB), 0.36 nM (LoVo), 2.5 nM (NCI-H460), 1.4 nM (HT-29), and 1.21 nM (HCT-116), while Apratoxin D shows significantly reduced activity with IC50 values of 89.9 nM (KB) and 21.3 nM (LoVo) [1]. The magnitude of difference ranges from approximately 170-fold (KB cells) to 60-fold (LoVo cells) [1].

cytotoxicity cancer cell lines structure-activity relationship apratoxin analogs

Apratoxin A vs. Oxazoline Analog: Critical Role of C(37) and C(40) Methyl Groups in Cytotoxic Potency

Direct comparative studies between Apratoxin A and its oxazoline analog reveal that replacement of the thiazoline ring with an oxazoline moiety yields a compound with potency only slightly lower than Apratoxin A against HeLa cell proliferation [1]. However, further structural modifications underscore critical structure-activity determinants: a C(40)-demethylated oxazoline analog exhibits markedly reduced cytotoxicity, while C(37)-epimer and C(37)-demethylation products are completely inactive [1]. These findings establish that the two methyl groups at C(37) and C(40) and the stereochemistry at C(37) are essential for potent cellular activity [1].

structure-activity relationship oxazoline analog methylation HeLa cells

Apratoxin A vs. Apratoxin M16: Comparable Potency But Structural Divergence Supporting Target Conservation

Apratoxin M16, a synthetic analog in which the MoCys moiety is replaced by piperidine-4-carboxylic acid with further optimization of the Tyr(Me)-MeAla-MeIle tripeptide, exhibits growth inhibitory activity as potent as Apratoxin A across a panel of 10 cancer cell lines . The comparable activity profile across diverse cell lines suggests that Apratoxin M16 engages the same cellular target as Apratoxin A, despite significant structural simplification of the macrocyclic framework .

apratoxin mimetic cytotoxicity panel target validation SAR

Optimal Research Applications for Apratoxin A Based on Quantitative Differentiation


Sec61 Translocon Inhibition: Pan-Inhibition of ER Protein Translocation

Apratoxin A is the preferred tool compound for studies requiring non-substrate-selective, global inhibition of Sec61-mediated cotranslational translocation. Unlike cotransin, which exhibits substrate selectivity, Apratoxin A blocks translocation of all tested Sec61 clients with similar potency, as established by direct head-to-head comparison [1]. This property is essential for functional genomic screens, proteomic analyses of the secretory pathway, and studies interrogating ER stress responses without confounding substrate-specific effects.

NCI-60 Cancer Cell Line Profiling and Differential Cytotoxicity Studies

Apratoxin A exhibits a unique differential cytotoxicity profile across the NCI-60 panel, with particular sensitivity observed in HT-29, RPMI-8226, SR, and LOX IMVI cell lines [1]. This pattern, combined with its superior potency relative to Apratoxin D (60- to 170-fold difference) [2], makes Apratoxin A the optimal selection for studies investigating cell-type-specific vulnerability to Sec61 inhibition, biomarker discovery, and mechanism-of-action investigations in oncology research.

Structure-Activity Relationship (SAR) Benchmarking for Apratoxin Analog Development

As the most potent and thoroughly characterized member of the apratoxin family, Apratoxin A serves as the essential reference standard for SAR studies evaluating novel synthetic or natural apratoxin analogs. Key structural determinants identified through direct comparison with oxazoline analogs—specifically, the requirement for C(37) and C(40) methylation and proper C(37) stereochemistry—provide a validated framework for analog design [1]. Procurement of authentic Apratoxin A ensures that potency comparisons are anchored to the well-characterized parent compound rather than less potent or inactive analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apratoxin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.